Methyl 2-fluoro-5-sulfamoylbenzoate

描述

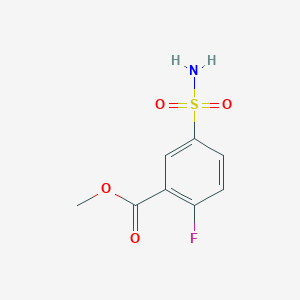

Methyl 2-fluoro-5-sulfamoylbenzoate is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . It is a solid at room temperature and is used primarily in scientific research. The compound is characterized by the presence of a fluorine atom, a sulfamoyl group, and a methyl ester group attached to a benzene ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-sulfamoylbenzoate typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This is followed by the reduction of the nitro group to an amine, which is then sulfonated to form the sulfamoyl group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

化学反应分析

Types of Reactions

Methyl 2-fluoro-5-sulfamoylbenzoate can undergo several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products depend on the nucleophile used.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of 2-fluoro-5-sulfamoylbenzoic acid.

科学研究应用

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of methyl 2-fluoro-5-sulfamoylbenzoate as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. The compound's structure allows it to bind selectively to CAIX, potentially leading to anticancer therapies that minimize side effects associated with traditional treatments. Research has shown that modifications to the benzenesulfonamide ring can enhance the binding affinity of these compounds to CAIX, making them promising candidates for drug development aimed at tumor treatment .

Enzyme Inhibition Studies

this compound is also utilized in enzyme inhibition studies. The sulfamoyl group in its structure mimics natural substrates or inhibitors, facilitating its interaction with various enzymes. This property is particularly valuable in drug discovery, where understanding enzyme mechanisms can lead to the development of new therapeutic agents .

Agricultural Science Applications

Herbicide Development

The compound has been explored for its potential as a herbicide. Its structural characteristics allow it to interfere with specific biochemical pathways in plants, making it a candidate for developing selective herbicides that target unwanted vegetation without harming crops. Research into the efficacy of such compounds indicates that they can provide a broad-spectrum effect against various weed species .

Biochemical Research Applications

Buffering Agent in Cell Cultures

this compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH levels within a range conducive to cellular growth and function, particularly in biological experiments where pH stability is crucial .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Research

A study published in December 2021 evaluated a series of methyl sulfamoyl benzoates for their ability to inhibit CAIX. This compound was included in the testing, showing significant inhibitory effects at low concentrations, which supports its development as an anticancer agent targeting tumor microenvironments . -

Herbicide Efficacy Trials

Field trials conducted on various weed species demonstrated that this compound exhibited effective herbicidal properties when applied at specific growth stages of the plants. The results indicated a significant reduction in weed biomass while maintaining crop yield, highlighting its potential as a selective herbicide .

作用机制

The mechanism of action of Methyl 2-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfamoyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 2-methoxy-5-sulfamoylbenzoate

- Methyl 2-chloro-5-sulfamoylbenzoate

- Methyl 2-bromo-5-sulfamoylbenzoate

Uniqueness

Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs with different halogens or substituents .

生物活性

Methyl 2-fluoro-5-sulfamoylbenzoate is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is well-known for its antibacterial properties, and a fluorine atom that may enhance its biological efficacy. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes:

- A benzoate moiety.

- A sulfamoyl group that contributes to its antibacterial properties.

- A fluorine atom at the 2-position, which may enhance lipophilicity and bioavailability.

The molecular formula for this compound is CHFNOS, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes involved in folate synthesis. Similar compounds have demonstrated the ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. By inhibiting this enzyme, this compound may effectively disrupt bacterial growth and replication.

Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. This compound is hypothesized to possess comparable efficacy due to its structural characteristics.

Table 1: Comparison of Antibacterial Activity

| Compound | Target Enzyme | Activity (IC50) | Bacterial Strains Tested |

|---|---|---|---|

| This compound | Dihydropteroate Synthase | TBD | E. coli, S. aureus |

| Sulfamethoxazole | Dihydropteroate Synthase | 0.1 µM | E. coli |

| Trimethoprim | Dihydropteroate Synthase | 0.05 µM | S. pneumoniae |

Case Studies

- In Vitro Studies : Preliminary studies have shown that this compound exhibits promising antibacterial activity against E. coli and S. aureus in laboratory settings. The compound was tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).

- Pharmacokinetics : Research into the pharmacokinetics of similar sulfonamide compounds suggests that modifications such as fluorination can enhance absorption and distribution in biological systems. This compound's lipophilic nature may lead to improved membrane permeability.

- Therapeutic Applications : Given its structural similarities to existing antibacterial agents, this compound is being explored as a potential treatment for bacterial infections resistant to conventional therapies.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 2-fluoro-5-sulfamoylbenzoate and its synthetic intermediates?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, particularly for sulfonamide derivatives. For example, reverse-phase C18 columns and mobile phases combining acetonitrile/water with 0.1% trifluoroacetic acid (TFA) can resolve impurities such as 2-amino-4-chloro-5-sulfamoylbenzoic acid . Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation, especially to differentiate fluorinated and sulfamoyl groups .

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

- Methodological Answer : Key steps include controlling reaction temperature (e.g., maintaining <50°C during sulfamoylation) and using anhydrous solvents to prevent hydrolysis. Catalytic agents like pyridine or DMAP can improve esterification efficiency. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC reduces impurities such as unreacted 5-sulfamoylbenzoic acid .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Stability tests under accelerated conditions (40°C/75% relative humidity for 1–2 weeks) can predict degradation pathways, such as ester hydrolysis to 2-fluoro-5-sulfamoylbenzoic acid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the sulfamoyl group in this compound under nucleophilic conditions?

- Methodological Answer : Kinetic experiments using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) can map reaction pathways. Density functional theory (DFT) calculations, leveraging PubChem’s molecular descriptors (e.g., electrophilicity index), predict sites of nucleophilic attack . Isotopic labeling (e.g., ¹⁸O in sulfamoyl groups) tracks bond cleavage via mass spectrometry .

Q. What computational approaches are suitable for predicting the environmental persistence of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Molecular dynamics simulations in aqueous environments (e.g., water clusters) assess hydrolysis rates, while Gaussian-based calculations evaluate photolytic degradation pathways under UV exposure .

Q. How should researchers resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Systematic solubility studies using the shake-flask method at controlled temperatures (25°C, 37°C) can clarify discrepancies. For example, conflicting reports in DMSO solubility may arise from residual moisture; Karl Fischer titration ensures solvent dryness . COSMO-RS simulations further validate experimental solubility trends .

Q. What strategies are effective for synthesizing isotopically labeled analogs of this compound for tracer studies?

- Methodological Answer : Introduce ¹³C or ²H labels via late-stage methylation (e.g., using ¹³C-methyl iodide) or fluorination (e.g., K¹⁸F for radiolabeling). Purify labeled products using preparative HPLC with radiometric detection to ensure >98% isotopic purity .

Q. Data Analysis and Experimental Design

Q. How can researchers design experiments to identify degradation products of this compound in aqueous environments?

- Methodological Answer : Accelerated degradation studies at pH 2, 7, and 12 (37°C, 14 days) simulate hydrolytic pathways. Analyze samples via LC-HRMS to detect products like 2-fluoro-5-sulfamoylbenzoic acid and methyl fluoride. Fragment ion analysis (MS/MS) confirms structural assignments .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling (1,000 iterations) quantifies confidence intervals. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences between treatment groups .

属性

IUPAC Name |

methyl 2-fluoro-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDPEZPNAUBWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099052-48-8 | |

| Record name | methyl 2-fluoro-5-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。